6-Amino-2-ethyl-1,4-dihydroquinolin-4-one
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Overview
Description
6-Amino-2-ethyl-1,4-dihydroquinolin-4-one is a heterocyclic compound belonging to the quinoline family. This compound has garnered attention due to its diverse applications in various fields, including medical, environmental, and industrial research. Its molecular formula is C11H12N2O, and it has a molecular weight of 188.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 6-Amino-2-ethyl-1,4-dihydroquinolin-4-one, can be achieved through various methods. One common approach involves the reaction of 6-amino-2-methylquinolin-4-ol with ethyl 2-bromoacetate and nicotinaldehyde. In this pathway, the amino group is substituted with 2-bromoacetate via nucleophilic substitution, yielding ethyl (4-hydroxy-2-methylquinolin-6-yl)glycinate .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. Such methods not only enhance the efficiency of the synthesis but also minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-ethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like ethyl 2-bromoacetate are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be tailored for specific applications .
Scientific Research Applications
6-Amino-2-ethyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives.
Biology: The compound exhibits significant antioxidant activity, making it useful in studies related to oxidative stress and free radical scavenging.
Medicine: Quinoline derivatives, including this compound, have shown potential in antimicrobial, anti-inflammatory, and anticancer research.
Industry: The compound is used in the development of fluorescence probes and sensors due to its photophysical properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-ethyl-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative damage to biomolecules. This activity is crucial in preventing the initiation and progression of various diseases .
Comparison with Similar Compounds
- 6-Amino-2-methylquinolin-4-ol
- 6-Aminoquinoline
- 2-Ethylquinolin-4-ol
Comparison: 6-Amino-2-ethyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of an amino group and an ethyl group on the quinoline ring. This structural feature enhances its antioxidant activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
6-amino-2-ethyl-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-8-6-11(14)9-5-7(12)3-4-10(9)13-8/h3-6H,2,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINGYUUWYAWXNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C2=C(N1)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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